![molecular formula C10H19FN2 B1485597 1-[(1R,2R)-2-fluorocyclopentyl]-1,4-diazepane CAS No. 2165796-01-8](/img/structure/B1485597.png)
1-[(1R,2R)-2-fluorocyclopentyl]-1,4-diazepane
Overview
Description
1-(1R,2R)-2-Fluorocyclopentyl]-1,4-diazepane is an organofluorine compound with a chemical structure consisting of an alkyl-substituted cyclopentyl ring fused to a 1,4-diazepane ring. It is a unique compound with various applications in scientific research, ranging from synthesis and mechanism of action to biochemical and physiological effects.
Scientific Research Applications
Synthesis and Structural Studies
- The regiospecific synthesis of diazepine derivatives, including those with fluoro-substituents, has been detailed, emphasizing the structural uniqueness introduced by seven-membered diazepin-2-one moieties. These studies have expanded our understanding of the conformational properties and dynamic behavior of such compounds, as demonstrated through X-ray crystal structure analysis and NMR spectroscopy data (Alonso et al., 2020).
Medicinal Chemistry Applications
- The 1,3-diazepine scaffold is highlighted for its significant applications in medicinal chemistry, particularly for designing compounds with a wide range of biological activities. This includes its presence in clinically used anticancer compounds and FDA-approved β-lactamase inhibitors, underscoring the versatility of diazepine derivatives in drug discovery and development (Malki et al., 2021).
Novel Synthesis Approaches
- Innovative synthesis approaches for diazepane derivatives have been explored, including microwave-assisted synthesis and methods that allow for the rapid, efficient creation of these compounds. Such advancements in synthetic methodologies facilitate the exploration of diazepane derivatives for various applications, including pharmaceuticals (Wlodarczyk et al., 2007).
Antimicrobial and Enzyme Inhibition
- Some diazepane compounds have shown promise in reducing the efflux of resistance-nodulation-cell division pumps in Escherichia coli, indicating potential utility as efflux pump inhibitors (EPIs). This suggests a novel application in combating antibiotic resistance (Casalone et al., 2020).
Safety and Hazards
properties
IUPAC Name |
1-[(1R,2R)-2-fluorocyclopentyl]-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2/c11-9-3-1-4-10(9)13-7-2-5-12-6-8-13/h9-10,12H,1-8H2/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPBPECTVLVABL-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)N2CCCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)F)N2CCCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1R,2R)-2-fluorocyclopentyl]-1,4-diazepane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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